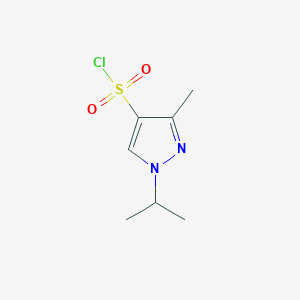

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Descripción general

Descripción

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (IPMSC) is a synthetic compound that has recently been studied for its potential applications in various scientific research fields. It is a colorless, crystalline solid with an unpleasant odor. IPMSC is a reagent used in organic synthesis, and it is also used as a catalyst in various chemical reactions.

Aplicaciones Científicas De Investigación

Catalyst in Tandem Knoevenagel–Michael Reaction

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has been used as part of the synthesis of novel ionic liquids, like 1-sulfopyridinium chloride. These ionic liquids have been characterized and utilized as efficient, homogeneous, and reusable catalysts for the synthesis of complex compounds via the tandem Knoevenagel–Michael reaction (Moosavi‐Zare et al., 2013).

Synthesis of Sulfonylated Aminopyrazoles

Research has been conducted on the sulfonylation of 4-amino-1H pyrazoles, leading to the creation of new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole. These compounds' structures were validated through various spectroscopic methods (Povarov et al., 2017).

Novel Pyrazole Derivatives Synthesis

This compound is involved in the synthesis of novel pyrazole derivatives. These derivatives have been studied for their biological properties like antioxidant, anti-breast cancer, and anti-inflammatory effects. Molecular docking studies were carried out to examine interactions with enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu et al., 2019).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

The compound has been used for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. These compounds were developed using a parallel medicinal chemistry protocol, demonstrating the versatility of this reagent in synthesizing various heterocyclic compounds (Tucker et al., 2015).

Mecanismo De Acción

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . The mechanism of action of these compounds often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .

Análisis Bioquímico

Biochemical Properties

1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules. This interaction can lead to the formation of sulfonamide bonds, which are important in the regulation of enzyme activity and protein function. Additionally, this compound can react with nucleophiles, such as amino acids and peptides, forming covalent bonds that modify the structure and function of these biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in signal transduction. This inhibition can result in altered cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group is particularly reactive, allowing the compound to modify the structure and function of target biomolecules. For example, this compound can inhibit enzyme activity by covalently modifying the active site, preventing substrate binding and catalysis. Additionally, the compound can alter gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can persist even after the compound has been degraded, indicating that the modifications it induces are stable and long-lasting .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as the inhibition of specific enzymes or the modulation of signaling pathways. At high doses, the compound can be toxic, leading to adverse effects such as cell death and tissue damage. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and metabolite levels. For example, the compound can inhibit sulfonyltransferases, which play a role in the metabolism of sulfur-containing compounds. This inhibition can lead to the accumulation of specific metabolites and changes in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to specific proteins that facilitate its distribution within the cell. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound can accumulate in specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on gene expression and energy production .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or lysosomes, through the recognition of targeting signals. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of the compound. These modifications can affect the compound’s ability to interact with specific biomolecules and exert its effects on cellular function .

Propiedades

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMNIZAEFGZSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)Cl)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599119 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006453-71-9 | |

| Record name | 3-Methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

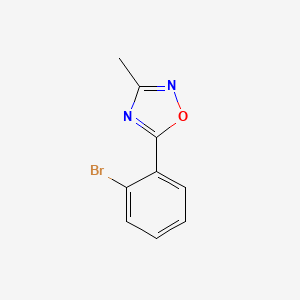

![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)

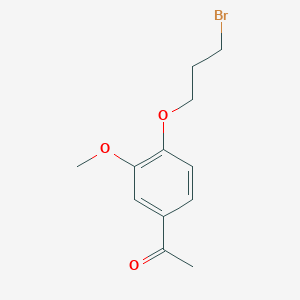

![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)

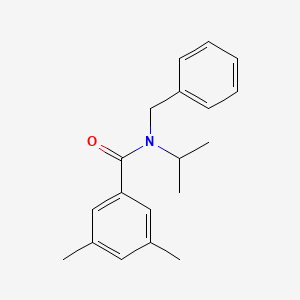

![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)

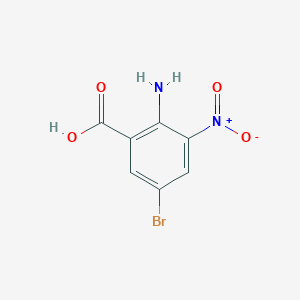

![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)